molecular formula C14H18Cl2N2O4S B4020999 2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B4020999
M. Wt: 381.3 g/mol
InChI Key: VOWLXGUSZZCWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of dichloroaniline, methylsulfonyl, oxolane, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of 2,5-dichloroaniline: This can be achieved by chlorination of aniline.

    N-methylsulfonylation: The 2,5-dichloroaniline is then reacted with a methylsulfonyl chloride in the presence of a base to form N-methylsulfonyl-2,5-dichloroaniline.

    Acetamide formation: The N-methylsulfonyl-2,5-dichloroaniline is then reacted with oxolane-2-carboxylic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the dichloroaniline moiety.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to dechlorinated or aminated products.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Biochemical Studies: The compound might be used in studies involving enzyme inhibition or protein binding.

Medicine

    Drug Development: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Agrochemicals: Possible use as a pesticide or herbicide.

    Polymers: Incorporation into polymer matrices for enhanced properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloroaniline: Shares the dichloroaniline moiety.

    N-methylsulfonylaniline: Contains the N-methylsulfonyl group.

    Oxolane-2-carboxylic acid derivatives: Related through the oxolane moiety.

Uniqueness

2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4S/c1-23(20,21)18(13-7-10(15)4-5-12(13)16)9-14(19)17-8-11-3-2-6-22-11/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWLXGUSZZCWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1CCCO1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Reactant of Route 5
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.